molecular formula C21H24N2O5 B15154218 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Cat. No.: B15154218
M. Wt: 384.4 g/mol
InChI Key: FVCCJODAPLEEKW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with acetic anhydride to form N-acetyl-3,4-dimethoxyphenethylamine . This intermediate is further reacted with 7-methyl-3-oxo-2H-1,4-benzoxazine-4-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide is unique due to its combination of the benzoxazine and acetamide moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide

InChI

InChI=1S/C21H24N2O5/c1-14-4-6-16-18(10-14)28-13-21(25)23(16)12-20(24)22-9-8-15-5-7-17(26-2)19(11-15)27-3/h4-7,10-11H,8-9,12-13H2,1-3H3,(H,22,24)

InChI Key

FVCCJODAPLEEKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)CO2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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